molecular formula C16H21N3O2 B2529230 N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 953195-58-9

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2529230
CAS No.: 953195-58-9
M. Wt: 287.363
InChI Key: SNYAMYJRQKPLGZ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylamino moiety.

    Final Coupling Reaction: The final step involves coupling the synthesized oxazole derivative with the dimethylamino propyl group under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide: Similar structure with a methyl group instead of a phenyl group.

    N-[3-(dimethylamino)propyl]-2-(5-ethyl-1,2-oxazol-3-yl)acetamide: Similar structure with an ethyl group instead of a phenyl group.

    N-[3-(dimethylamino)propyl]-2-(5-isopropyl-1,2-oxazol-3-yl)acetamide: Similar structure with an isopropyl group instead of a phenyl group.

Uniqueness

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C16H22N2O
  • Molecular Weight : 258.36 g/mol

The structural features of this compound include a dimethylamino group, an oxazole ring, and an acetamide moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. In a study, derivatives with similar oxazole structures displayed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9

Neuropharmacological Activity

The compound's dimethylamino group suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their roles as positive allosteric modulators of NMDA receptors, which are crucial in synaptic plasticity and memory function .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored various oxazole derivatives, including this compound. The results indicated that modifications to the oxazole ring significantly influenced antibacterial activity, with some derivatives achieving inhibition zones greater than 20 mm against E. coli .
  • Neuropharmacological Assessment : Another study evaluated the neuroprotective effects of similar compounds on neuronal cultures subjected to excitotoxic stress. Results showed that these compounds could significantly reduce neuronal death, suggesting their potential use in treating neurodegenerative diseases .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell membranes through electrostatic interactions with the quaternary ammonium groups present in its structure .
  • Neuropharmacological Mechanism : By modulating NMDA receptor activity, the compound may enhance synaptic transmission and protect against excitotoxicity .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-19(2)10-6-9-17-16(20)12-14-11-15(21-18-14)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYAMYJRQKPLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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